molecular formula C17H18N2O6 B5855950 dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5855950
M. Wt: 346.3 g/mol
InChI Key: KEAMQFAAHACPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EMD-654669, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family of organic compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of several key enzymes involved in various biological processes. For example, dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the degradation of extracellular matrix proteins. This inhibition of matrix metalloproteinase activity may contribute to the anti-inflammatory, anti-tumor, and anti-angiogenic effects of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Biochemical and Physiological Effects:
dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of several key enzymes involved in various biological processes, including matrix metalloproteinases and phosphodiesterases. In addition, dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a useful tool for studying these biological processes. In addition, dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to inhibit the activity of several key enzymes involved in various biological processes, making it a useful tool for studying enzyme activity.
One of the main limitations of using dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its limited solubility in water. This can make it difficult to use in certain experimental settings. In addition, the exact mechanism of action of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying the effects of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate on specific enzymes and biological processes in more detail.
Another area of research could focus on developing new derivatives of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate with improved solubility and/or biological activity. This could involve modifying the chemical structure of the compound in order to improve its properties.
Finally, future research could focus on exploring the potential therapeutic applications of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. This could involve studying the effects of this compound in animal models of various diseases, such as cancer and inflammation.

Synthesis Methods

Dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form 1-ethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. This compound is then treated with thionyl chloride to form the corresponding acid chloride. The final step in the synthesis process involves the reaction of the acid chloride with dimethylamine to form dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.

Scientific Research Applications

Dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to inhibit the activity of several key enzymes involved in various biological processes, including matrix metalloproteinases and phosphodiesterases.

properties

IUPAC Name

dimethyl 1-ethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-4-18-9-13(16(20)24-2)15(14(10-18)17(21)25-3)11-6-5-7-12(8-11)19(22)23/h5-10,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAMQFAAHACPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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